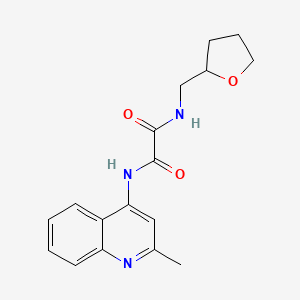
N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N1-(2-methylquinolin-4-yl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide” is a chemical compound with the molecular formula C17H19N3O3 and a molecular weight of 313.357. It belongs to the class of compounds known as quinolines, which are aromatic compounds containing a quinoline moiety, a structure made up of a benzene ring fused to a pyridine ring .
Wissenschaftliche Forschungsanwendungen
Blockade of Orexin Receptors and Sleep Modulation
Orexins, neuropeptides produced by the lateral hypothalamus, play a crucial role in wakefulness. The study by Dugovic et al. (2009) explores the impact of orexin receptor blockade on sleep, particularly focusing on the differential roles of orexin-1 and orexin-2 receptors. This research contributes to understanding the neurochemical pathways involved in sleep regulation, potentially informing the development of sleep aids or treatments for sleep disorders (Dugovic et al., 2009).
Tetrahydroquinolines in Chemical Synthesis
Muthukrishnan, Sridharan, and Menéndez (2019) review the advancements in the chemistry of tetrahydroquinolines, emphasizing their synthesis. Tetrahydroquinolines are key nitrogen heterocycles with broad pharmacological activity. This review underscores their significance in medicinal chemistry and the development of new synthetic methodologies (Muthukrishnan et al., 2019).
Oxidation of Tetrahydroisoquinolines
The study by Naoi et al. (1989) investigates the oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline by monoamine oxidase (MAO), a process relevant to the metabolism of catecholamines. Understanding the enzymatic pathways and interactions involving tetrahydroisoquinolines could have implications for neurological disease research and the development of neuroprotective strategies (Naoi et al., 1989).
Anticancer Agents
Fang et al. (2016) focus on synthesizing α-aminophosphonate derivatives containing a 2-oxoquinoline structure for potential anticancer applications. The study demonstrates the compounds' effectiveness against various cancer cell lines, highlighting the therapeutic potential of quinoline derivatives in oncology (Fang et al., 2016).
N-methylation of Quinolines
He et al. (2017) report on the N-methylation of quinolines using CO2 and H2, facilitated by Ru-triphos complexes. This study represents a significant step in the synthesis of methyl-tetrahydroquinolines, which are valuable in various chemical industries. The methodology offers a more sustainable and efficient approach to synthesizing N-methylated compounds (He et al., 2017).
Eigenschaften
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(oxolan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-11-9-15(13-6-2-3-7-14(13)19-11)20-17(22)16(21)18-10-12-5-4-8-23-12/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,18,21)(H,19,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IODXIAGDMODQHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3CCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2392436.png)

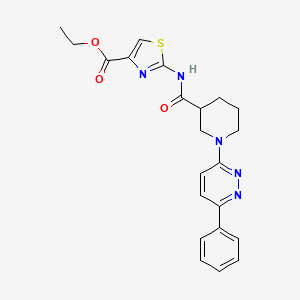

![1-(4-methylbenzyl)-N-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2392446.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2392447.png)
![1-(1,3-Benzothiazol-2-yl)ethyl 3-oxobenzo[f]chromene-2-carboxylate](/img/structure/B2392448.png)
![2-[(1S)-1-methylpropyl]-4,5-dihydro-1,3-thiazole](/img/structure/B2392449.png)
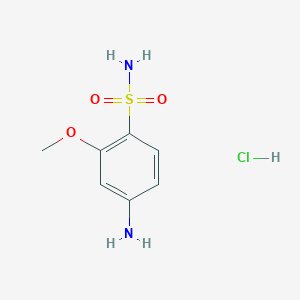
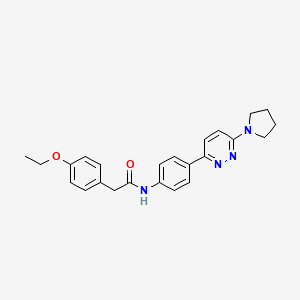
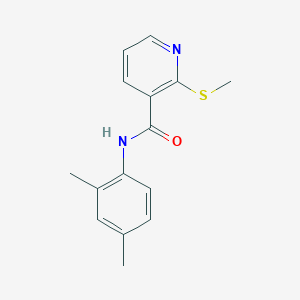
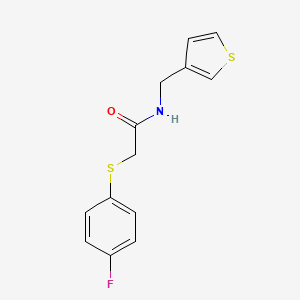

![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(phenylthio)propan-1-one](/img/structure/B2392457.png)